![molecular formula C6H5BrO3S B1607370 2-bromobenzenesulfonic Acid CAS No. 576-92-1](/img/structure/B1607370.png)
2-bromobenzenesulfonic Acid
Overview
Description
2-Bromobenzenesulfonic acid, also known by its IUPAC name as 2-Bromobenzenesulfonic acid, is a chemical compound with the molecular formula C6H5BrO3S . It has an average mass of 237.071 Da and a monoisotopic mass of 235.914276 Da .
Molecular Structure Analysis
The molecular structure of 2-bromobenzenesulfonic acid consists of a benzene ring substituted with a bromine atom and a sulfonic acid group . The molecular formula is C6H5BrO3S .Chemical Reactions Analysis
2-Bromobenzenesulfonic acid can undergo various chemical reactions. For instance, it can be used in the preparation of 2-bromobenzenesulfonic acid phenyl ester and for the sufonylation during the synthesis of 2-bromobenzenesulfonamide . It can also undergo heating in the presence of dilute HCl .Physical And Chemical Properties Analysis
2-Bromobenzenesulfonic acid is a slightly yellow crystalline powder . It has a molecular weight of 237.071 Da and a monoisotopic mass of 235.914276 Da .Scientific Research Applications
Catalysis and Synthesis
2-Bromobenzenesulfonic acid is utilized in catalytic processes. For instance, a study demonstrated its use in palladium-catalyzed intramolecular direct arylation, revealing how electron-donating and electron-withdrawing substituents affect the reaction. This finding is significant for the field of organic synthesis and catalysis (Bheeter, Bera, & Doucet, 2012).
Halogenation Techniques
In the realm of halogenation, 2-bromobenzenesulfonic acid plays a role in the ring halogenation of polyalkylbenzenes. This application is crucial for developing novel compounds and has broad implications in organic chemistry (Bovonsombat & Mcnelis, 1993).
Metal-Organic Frameworks (MOFs)
Another significant application is in the synthesis of metal-organic frameworks (MOFs). Derivatives of 2-bromobenzenesulfonic acid have been used as linkers in MOFs, contributing to the development of materials with enhanced thermal stability, which is a substantial advancement in materials science (Mietrach, Muesmann, Christoffers, & Wickleder, 2009).
Coordination Polymers
2-Bromobenzenesulfonic acid derivatives are also utilized in the creation of rare organosilver(I) coordination polymers. These polymers have unique structural and electronic properties, making them of interest in coordination chemistry and material science (Deng et al., 2011).
Carbon Dioxide Activation
In environmental chemistry, derivatives of 2-bromobenzenesulfonic acid are used in the activation of carbon dioxide, particularly in nickel-catalyzed electrocarboxylation processes. This application is significant for carbon capture and utilization strategies (Amatore & Jutand, 1991).
Voltammetric Analysis
In analytical chemistry, sulfonated polyaniline coated with mercury film electrodes, which involve 2-bromobenzenesulfonic acid derivatives, are employed for the voltammetric analysis of metals in water. This technique is essential for environmental monitoring and water quality assessment (Fungaro, 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromobenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSXLWAFYVKNLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276130 | |
Record name | 2-bromobenzenesulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromobenzenesulfonic Acid | |
CAS RN |
576-92-1 | |
Record name | 2-bromobenzenesulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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